molecular formula C14H7ClN2O5 B4290884 8-chloro-1,3-dinitrodibenzo[b,f]oxepine

8-chloro-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B4290884
M. Wt: 318.67 g/mol
InChI Key: MOVYMGWOJYBXEG-UHFFFAOYSA-N
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Description

8-Chloro-1,3-dinitrodibenzo[b,f]oxepine is a nitro- and chloro-substituted derivative of the dibenzo[b,f]oxepine scaffold, a seven-membered heterocyclic system fused with two benzene rings. This compound (molecular weight: 318.67) features a chlorine atom at position 8 and nitro groups at positions 1 and 3 (SMILES: Clc1ccc2c(c1)C=Cc1c(O2)cc(cc1N+[O-])N+[O-]) .

Properties

IUPAC Name

3-chloro-7,9-dinitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVYMGWOJYBXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine typically involves the following steps:

    Cyclocondensation Reaction: This method involves the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions, often facilitated by microwave irradiation.

    Copper Catalysis: Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.

Industrial production methods for 8-chloro-1,3-dinitrodibenzo[b,f]oxepine are not extensively documented, but the aforementioned synthetic routes provide a foundation for scalable production.

Chemical Reactions Analysis

8-Chloro-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-chloro-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with molecular targets such as microtubules. The compound binds to tubulin, a protein that forms microtubules, and disrupts the microtubular cytoskeleton.

Comparison with Similar Compounds

Key Observations :

  • Nitro groups at C1/C3 (as in 8-chloro-1,3-dinitro) are associated with strong tubulin-binding activity, mimicking colchicine’s interaction with the β-tubulin subunit .
  • Azo derivatives introduce photoisomerization capabilities, enabling precise activation in photodynamic therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-chloro-1,3-dinitrodibenzo[b,f]oxepine, and how are intermediates characterized?

  • Methodology : A two-step procedure is common: (i) Chlorination of dibenzo[b,f]oxepine precursors using reagents like PCl₅ or SOCl₂, followed by (ii) nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C). Key intermediates (e.g., 8-chlorodibenzo[b,f]oxepine) are purified via silica-gel chromatography and characterized by NMR (¹H/¹³C) and FT-IR to confirm regioselectivity .
  • Validation : Monitor reaction progress using TLC (silica GF₂₅₄, hexane:ethyl acetate 4:1). Final product purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with resolution ≥1.5 between adjacent peaks .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies chloro and nitro substituents via deshielding effects (e.g., aromatic protons at δ 7.8–8.2 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ ions (e.g., m/z 349.01 for C₁₄H₈ClN₂O₄⁺) and fragments (e.g., loss of NO₂ groups) .
    • Purity : Quantify impurities (<0.1%) using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

  • Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in nitration steps. Pair with machine learning (ML) to predict optimal solvent systems (e.g., DCM vs. THF) and catalyst effects .
  • Case Study : ML-trained models on analogous oxepine systems reduced optimization cycles by 40% by prioritizing high-yield conditions (e.g., 65°C, 12 h) .

Q. How to resolve contradictions between spectroscopic data and expected molecular configurations?

  • Troubleshooting :

  • NMR Discrepancies : If aromatic protons deviate from predicted shifts, re-evaluate substituent electronic effects or confirm regiochemistry via NOESY (nuclear Overhauser effect).
  • Mass Spec Anomalies : Unexpected fragments may indicate degradation; conduct stability studies under synthetic conditions (e.g., light, humidity) .
    • Validation : Cross-check with X-ray crystallography (if crystalline) or compare with structurally similar compounds (e.g., 8-chloro-5,10-dihydrodibenzo[b,e]diazepinone derivatives) .

Q. What strategies isolate and characterize minor byproducts during synthesis?

  • Isolation : Employ preparative HPLC (C18 column, isocratic elution with MeOH:H₂O 70:30) to collect fractions.
  • Characterization : Use LC-MS/MS to identify nitro-reduction byproducts (e.g., amine derivatives) or isomerization products. Compare retention times with synthetic standards .

Q. How to evaluate photostability and oxidative degradation pathways?

  • Experimental Design : Expose the compound to UV light (λ = 365 nm) and monitor degradation via:

  • Kinetic Studies : Sample at intervals (0, 24, 48 h) and quantify degradation products via HPLC.
  • Mechanistic Insight : Use ESR spectroscopy to detect radical intermediates (e.g., nitro radical anions) .
    • Data Table :
ConditionDegradation (%)Major Byproduct
UV, 24 h158-Cl-dibenzo[b,f]oxepin-3-amine
Dark, 48 h<2N/A

Methodological Frameworks

Q. How to apply factorial design in studying substituent effects on reactivity?

  • Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent polarity (DCM vs. DMF). Analyze main effects and interactions via ANOVA .
  • Outcome : For nitration, solvent polarity (p < 0.01) and temperature (p < 0.05) were significant, while catalyst loading had minimal impact .

Q. What protocols ensure safe handling of toxic byproducts (e.g., chlorinated dioxins)?

  • Mitigation :

  • Containment : Use fume hoods and HEPA filters during high-temperature reactions.
  • Analysis : Screen for polychlorinated dibenzofurans (PCDFs) via GC-MS (SIM mode, m/z 374–382) and compare with EPA toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1,3-dinitrodibenzo[b,f]oxepine
Reactant of Route 2
8-chloro-1,3-dinitrodibenzo[b,f]oxepine

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